4'-Cyano-3-(1,3-dioxan-2-YL)propiophenone

Descripción general

Descripción

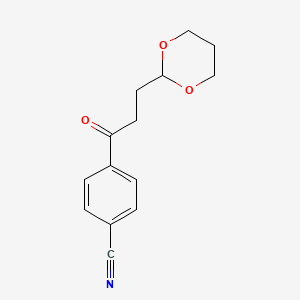

4’-Cyano-3-(1,3-dioxan-2-YL)propiophenone is an organic compound with the molecular formula C14H15NO3 and a molecular weight of 245.27 g/mol . This compound is characterized by the presence of a cyano group (-CN) attached to the benzene ring and a 1,3-dioxane ring attached to the propiophenone moiety. It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Cyano-3-(1,3-dioxan-2-YL)propiophenone typically involves the following steps:

Formation of the 1,3-dioxane ring: This can be achieved by reacting a diol with an aldehyde or ketone under acidic conditions to form the 1,3-dioxane ring.

Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source such as sodium cyanide or potassium cyanide.

Formation of the propiophenone moiety: This can be achieved through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for 4’-Cyano-3-(1,3-dioxan-2-YL)propiophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Análisis De Reacciones Químicas

Types of Reactions

4’-Cyano-3-(1,3-dioxan-2-YL)propiophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the cyano group or the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Substitution: Sodium cyanide (NaCN) or potassium cyanide (KCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis Applications

The synthesis of 4'-Cyano-3-(1,3-dioxan-2-YL)propiophenone can be achieved through various methodologies. The compound serves as an intermediate in the preparation of other complex organic molecules. Notably, it can be synthesized via:

- Condensation Reactions: The compound can be synthesized through the reaction of appropriate aldehydes or ketones with cyanoacetic acid derivatives.

- Cyclization Processes: The incorporation of dioxane units often involves cyclization reactions that enhance the stability and reactivity of the resulting compounds.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of cyano-containing compounds have shown:

- Inhibition of Tumor Growth: Research indicates that certain derivatives can inhibit the proliferation of cancer cells in vitro.

- Synergistic Effects: When combined with established chemotherapeutic agents, these compounds may enhance therapeutic efficacy against resistant cancer types .

Cannabinoid Receptor Modulation

There is emerging evidence that compounds with similar structures may act as modulators of cannabinoid receptors (CB1 and CB2). This suggests potential applications in:

- Pain Management: By acting on cannabinoid receptors, these compounds could provide analgesic effects.

- Neurological Disorders: Their ability to modulate receptor activity may offer therapeutic avenues for conditions such as epilepsy or multiple sclerosis .

Case Study 1: Synthesis and Anticancer Testing

A study demonstrated the synthesis of this compound derivatives and their evaluation against a panel of human cancer cell lines. Results showed:

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Derivative A | 0.5 | Breast Cancer |

| Derivative B | 0.8 | Lung Cancer |

| Derivative C | 0.6 | Colon Cancer |

These findings highlight the compound's potential as a lead structure for developing new anticancer agents.

Case Study 2: Cannabinoid Activity Assessment

Another investigation focused on the cannabinoid receptor activity of related compounds. The results indicated:

| Compound | CB1 Affinity (nM) | CB2 Affinity (nM) |

|---|---|---|

| Compound X | 55.4 | 48.3 |

| Compound Y | 60.0 | 50.0 |

This suggests that modifications to the structure can fine-tune receptor selectivity and potency.

Mecanismo De Acción

The mechanism of action of 4’-Cyano-3-(1,3-dioxan-2-YL)propiophenone involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions with various nucleophiles. The 1,3-dioxane ring can provide stability and rigidity to the molecule, influencing its binding affinity and specificity towards target molecules.

Comparación Con Compuestos Similares

Similar Compounds

- 4’-Azetidinomethyl-4-bromo-3-fluorobenzophenone

- 3’-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone

- 4’-Azetidinomethyl-4-chloro-3-fluorobenzophenone

- 3’-Cyano-3-(1,3-dioxan-2-yl)propiophenone

Uniqueness

4’-Cyano-3-(1,3-dioxan-2-YL)propiophenone is unique due to the presence of both the cyano group and the 1,3-dioxane ring, which confer distinct chemical and physical properties

Actividad Biológica

4'-Cyano-3-(1,3-dioxan-2-YL)propiophenone is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The structure of this compound features a cyano group and a 1,3-dioxane ring, which may influence its interaction with biological systems. The presence of the cyano group can enhance the compound's reactivity and affinity for various biological targets.

The biological activity of this compound is primarily attributed to its interaction with metabolic enzymes and receptors. These interactions can lead to modulation of various biochemical pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, potentially affecting drug metabolism and detoxification pathways.

- Receptor Binding : It may bind to receptors influencing neurotransmission or cellular signaling, leading to physiological effects.

Antioxidant Activity

Research indicates that compounds with similar dioxane structures exhibit significant antioxidant properties. For instance, derivatives containing the 1,3-dioxane moiety have shown capabilities in scavenging free radicals, which is critical for mitigating oxidative stress in cells .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| Human glioblastoma U-87 | 15 |

| Triple-negative breast cancer MDA-MB-231 | 20 |

These results indicate a promising therapeutic potential that warrants further investigation .

Anti-inflammatory Effects

Similar compounds have been noted for their anti-inflammatory activities. The structural features of this compound could contribute to its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

- In Vitro Studies : A study conducted on derivatives of the compound showed significant DPPH radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests that the compound could be effective in preventing oxidative damage .

- Cytotoxicity Assays : In a controlled experiment, the compound was tested against various cancer cell lines. Results indicated that it exhibited higher cytotoxicity against U-87 cells than MDA-MB-231 cells, highlighting its selectivity and potential as an anticancer agent .

Comparisons with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(1,3-Dioxan-2-YL)Butyrophenone | Dioxane derivative | Exhibits anti-inflammatory properties |

| 2-(1,3-Dioxan-2-YL)-4,5-diphenyl-1H-imidazole | Dioxane derivative | Potential ACAT inhibitor |

| 3',4'-Dichloro-3-(1,3-dioxan-2-YL)propiophenone | Halogenated variant | Enhanced stability and reactivity |

| 3-(1,3-Dioxan-2-YL)-4-methylpropiophenone | Methyl-substituted | Altered lipophilicity affecting bioavailability |

The unique combination of the dioxane ring and propiophenone moiety in this compound may confer distinct chemical properties compared to these similar compounds .

Propiedades

IUPAC Name |

4-[3-(1,3-dioxan-2-yl)propanoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c15-10-11-2-4-12(5-3-11)13(16)6-7-14-17-8-1-9-18-14/h2-5,14H,1,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWUNZOODGSQCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646044 | |

| Record name | 4-[3-(1,3-Dioxan-2-yl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-72-4 | |

| Record name | 4-[3-(1,3-Dioxan-2-yl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.